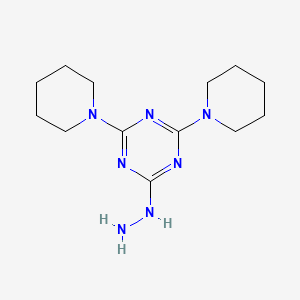

2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine

Übersicht

Beschreibung

2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine (HDPT) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. HDPT is a member of the triazine family of compounds and has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. In

Wirkmechanismus

The mechanism of action of 2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. 2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. 2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.

Biochemical and Physiological Effects

2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, 2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine has been found to possess antioxidant activity and to modulate the immune system. 2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the key advantages of 2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine is its broad range of biological activities, making it a potentially valuable therapeutic agent for various diseases. 2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine is also relatively easy to synthesize, making it a viable option for large-scale production. However, 2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine has some limitations in lab experiments. It has been found to be unstable under certain conditions, and its solubility in water is limited, which can make it difficult to work with in certain assays.

Zukünftige Richtungen

There are several future directions for the research and development of 2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine. One area of focus is the optimization of the synthesis method to improve the yield and reduce the reaction time. Another area of research is the identification of the specific signaling pathways that are targeted by 2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine, which could provide insight into its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of 2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine in animal models and human clinical trials. Overall, 2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine has shown promising potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.

Synthesemethoden

The synthesis of 2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine involves the reaction of 2,4,6-trichloro-1,3,5-triazine with piperidine and hydrazine hydrate. The reaction is carried out in a solvent system of ethanol and water, and the product is obtained in high yield and purity. The synthesis of 2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine has been optimized to improve the yield and reduce the reaction time, making it a viable option for large-scale production.

Wissenschaftliche Forschungsanwendungen

2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine has been extensively studied for its potential therapeutic applications in various diseases. One of the key areas of research is the anti-cancer effect of 2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine. Studies have shown that 2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine has also been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 2-hydrazino-4,6-di-1-piperidinyl-1,3,5-triazine has been found to possess anti-viral properties, making it a potential candidate for the treatment of viral infections.

Eigenschaften

IUPAC Name |

[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N7/c14-18-11-15-12(19-7-3-1-4-8-19)17-13(16-11)20-9-5-2-6-10-20/h1-10,14H2,(H,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMDQHJBFSZPGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)NN)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292221 | |

| Record name | STK032097 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54589-69-4 | |

| Record name | NSC80866 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK032097 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl [3-(2-nitrophenoxy)propyl]malonate](/img/structure/B4934490.png)

![(3aS*,5S*,9aS*)-2-methyl-5-(3,4,5-trimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4934493.png)

![N~1~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4934507.png)

![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B4934519.png)

![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4934527.png)

![3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4934528.png)

![N-{2-[4-(2-chloro-5-methoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4934534.png)

![methyl 3-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B4934541.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide](/img/structure/B4934558.png)

![2-methoxy-N-(1-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4934572.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4934578.png)

![2-[(4-fluorobenzyl)thio]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4934581.png)